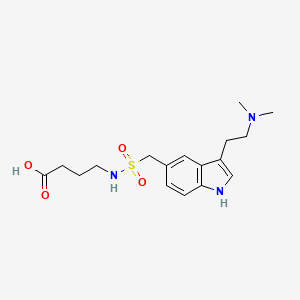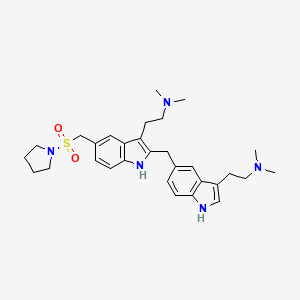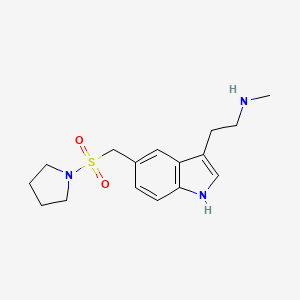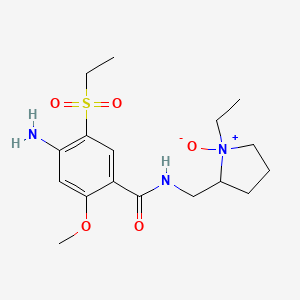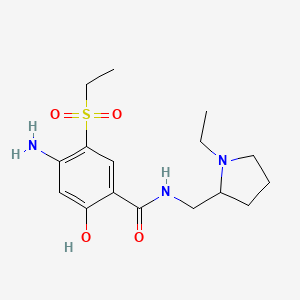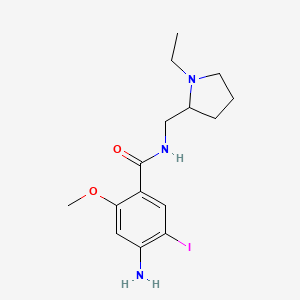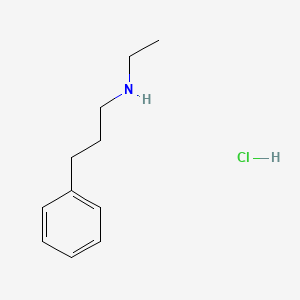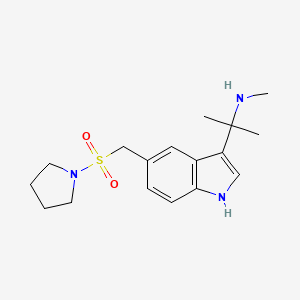
Difosfato de Citidina Etanolamina (CDPEA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine Diphosphate Ethanolamine is a nucleotide derivative that plays a crucial role in the biosynthesis of phosphatidylethanolamine, a key component of cell membranes. This compound is involved in various biological processes, including membrane formation and repair, and is essential for maintaining cellular integrity and function.
Aplicaciones Científicas De Investigación
Cytidine Diphosphate Ethanolamine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.
Biology: It plays a role in studying membrane dynamics and cellular processes.
Medicine: It is investigated for its potential neuroprotective effects and its role in treating neurodegenerative diseases.
Industry: It is used in the production of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mecanismo De Acción
Target of Action
Cytidine Diphosphate Ethanolamine (CDPEA) is an intermediate in the generation of phosphatidylcholine and phosphatidylethanolamine from choline, a common biochemical process in cell membranes . The primary targets of CDPEA are the enzymes involved in these pathways, including choline kinase (CK), CTP:phosphocholine cytidylyltransferase, and choline/ethanolamine phosphotransferase .
Mode of Action
CDPEA interacts with its targets to facilitate the synthesis of phosphatidylcholine and phosphatidylethanolamine. It serves as the phosphocholine donor to 1,2-diacylglycerol (DAG) to form phosphatidylcholine . The final step is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolamine phosphotransferase (EPT), which forms phosphatidylethanolamine from CDP-Ethanolamine and DAG .
Biochemical Pathways
CDPEA is involved in the CDP-choline and CDP-ethanolamine pathways, collectively known as the Kennedy pathway . These pathways are responsible for the biosynthesis of phosphatidylcholine and phosphatidylethanolamine, respectively. The CDP-choline pathway begins with the uptake of exogenous choline into the cell, followed by a series of enzymatic reactions to form phosphatidylcholine . The CDP-ethanolamine pathway, on the other hand, is responsible for the synthesis of phosphatidylethanolamine .
Pharmacokinetics
Information on the pharmacokinetics of CDPEA is limited. It is known that citicoline, a related compound, has a high oral bioavailability of 90% and is excreted via respiration (as co2) and urine
Result of Action
The action of CDPEA results in the synthesis of phosphatidylcholine and phosphatidylethanolamine, essential components of cell membranes . These phospholipids play crucial roles in cell structure and function, including cell signaling, membrane integrity, and lipid metabolism .
Action Environment
The action of CDPEA is influenced by various environmental factors. For instance, the availability of choline, a precursor in the CDP-choline pathway, can affect the synthesis of phosphatidylcholine . Additionally, the activity of the enzymes involved in these pathways can be influenced by factors such as pH, temperature, and the presence of cofactors
Análisis Bioquímico
Biochemical Properties
Cytidine Diphosphate Ethanolamine participates in biochemical reactions involving the synthesis of phosphatidylethanolamine . It interacts with enzymes such as choline/ethanolamine phosphotransferase , which catalyzes the final step of de novo phosphatidylethanolamine synthesis . The nature of these interactions involves the transfer of the ethanolamine phosphate group from Cytidine Diphosphate Ethanolamine to diacylglycerol .
Cellular Effects
Cytidine Diphosphate Ethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by contributing to the synthesis of phosphatidylethanolamine, a major inner-membrane lipid in the plasma and mitochondrial membranes . This lipid plays a particularly important role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cytidine Diphosphate Ethanolamine involves its conversion to phosphatidylethanolamine. This process occurs in the endoplasmic reticulum and involves the enzyme choline/ethanolamine phosphotransferase . The resulting phosphatidylethanolamine can then exert its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
This pathway converts exogenous ethanolamine to phosphatidylethanolamine through three enzymatic steps .
Transport and Distribution
Cytidine Diphosphate Ethanolamine is transported and distributed within cells and tissues as part of its role in phosphatidylethanolamine synthesis . Specific information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Subcellular Localization
Cytidine Diphosphate Ethanolamine is involved in processes that occur in the endoplasmic reticulum, where it contributes to the synthesis of phosphatidylethanolamine . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine Diphosphate Ethanolamine can be synthesized through the reaction of cytidine triphosphate with ethanolamine phosphate, catalyzed by the enzyme ethanolaminephosphate cytidylyltransferase. This reaction typically occurs under physiological conditions, with the enzyme facilitating the transfer of the cytidine diphosphate group to ethanolamine phosphate .
Industrial Production Methods
In industrial settings, the production of Cytidine Diphosphate Ethanolamine involves the fermentation of microorganisms that express the necessary enzymes for its biosynthesis. The process includes the extraction and purification of the compound from the microbial culture, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine Diphosphate Ethanolamine primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where the ethanolamine group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in the reactions involving Cytidine Diphosphate Ethanolamine include cytidine triphosphate, ethanolamine phosphate, and various enzymes such as ethanolaminephosphate cytidylyltransferase. These reactions typically occur under mild, aqueous conditions that mimic the physiological environment .
Major Products Formed
The major product formed from the reaction of Cytidine Diphosphate Ethanolamine is phosphatidylethanolamine, a vital phospholipid in cell membranes. This product is essential for various cellular processes, including membrane fusion and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine Diphosphate Choline: Similar to Cytidine Diphosphate Ethanolamine, it is involved in the synthesis of phosphatidylcholine, another essential phospholipid.
Phosphatidylethanolamine: The direct product of Cytidine Diphosphate Ethanolamine, it plays a similar role in membrane structure and function.
Phosphatidylcholine: Synthesized from Cytidine Diphosphate Choline, it is another major component of cell membranes.
Uniqueness
Cytidine Diphosphate Ethanolamine is unique in its specific role in the synthesis of phosphatidylethanolamine, which is crucial for membrane curvature and fusion. Its involvement in the Kennedy pathway distinguishes it from other nucleotide derivatives and highlights its importance in cellular processes .
Propiedades
Número CAS |
3038-18-8 |
|---|---|
Fórmula molecular |
C11H20N4O11P2 |
Peso molecular |
446.25 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


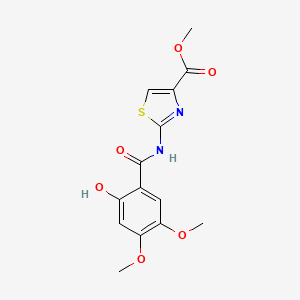
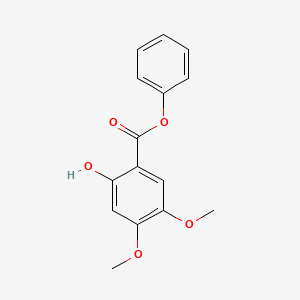

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
